8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane

Sigma-1 receptor Radioligand Tumor imaging

8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 37943-54-7) is a heterocyclic spirocompound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core with a benzyl substituent at the 8-position. It is primarily utilized as a versatile intermediate in medicinal chemistry, particularly for the synthesis of sigma-1 receptor ligands and other CNS-targeted agents.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 37943-54-7
Cat. No. B1606376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
CAS37943-54-7
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)CC3=CC=CC=C3
InChIInChI=1S/C14H19NO2/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14/h1-5H,6-12H2
InChIKeyAOAMQMAEEUONRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane: Spirocyclic Piperidine Derivative for CNS-Targeted Drug Discovery and Chemical Biology


8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (CAS 37943-54-7) is a heterocyclic spirocompound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core with a benzyl substituent at the 8-position. It is primarily utilized as a versatile intermediate in medicinal chemistry, particularly for the synthesis of sigma-1 receptor ligands and other CNS-targeted agents [1]. The spirocyclic scaffold confers enhanced conformational rigidity and metabolic stability compared to linear piperidine analogs, making it a privileged structure in drug discovery [2].

Why 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Cannot Be Replaced by Unsubstituted or Alternative Spirocyclic Analogs in Sigma-1 Receptor Targeting Applications


The 8-benzyl substitution in 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane is critical for achieving high affinity and selectivity toward sigma-1 receptors. Removal of the benzyl group or substitution with alternative moieties significantly alters binding kinetics and lipophilicity, as demonstrated in comparative studies of spirocyclic piperidine derivatives [1]. While the core 1,4-dioxa-8-azaspiro[4.5]decane scaffold provides conformational constraint, the benzyl group specifically engages hydrophobic pockets within the sigma-1 receptor binding site, enabling nanomolar affinity and >30-fold selectivity over sigma-2 receptors [2]. Generic substitution with unsubstituted 1,4-dioxa-8-azaspiro[4.5]decane or alternative N-substituents fails to replicate this precise pharmacophoric interaction, leading to substantial loss of target engagement in radiopharmaceutical and CNS drug discovery contexts [1].

Quantitative Differentiation of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Against Closest Spirocyclic and Piperidine Analogs


Sigma-1 Receptor Affinity and Selectivity Profile of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Derivative Versus Unsubstituted Core and Alternative N-Substituted Analogs

The 8-(4-(2-fluoroethoxy)benzyl) derivative of 1,4-dioxa-8-azaspiro[4.5]decane (compound 5a) exhibits a Ki of 5.4 ± 0.4 nM for sigma-1 receptors, with 30-fold selectivity over sigma-2 receptors and 1404-fold selectivity over the vesicular acetylcholine transporter [1]. In contrast, the unsubstituted 1,4-dioxa-8-azaspiro[4.5]decane core (CAS 177-11-7) lacks this N-benzyl moiety and shows negligible sigma-1 receptor affinity . Other N-substituted analogs in the same study demonstrated significantly lower affinities, underscoring the critical role of the benzyl group [1].

Sigma-1 receptor Radioligand Tumor imaging

Lipophilicity (logP) of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Versus Unsubstituted Spirocyclic Core and Other Piperidine-Based Sigma Ligands

8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane has a calculated logP value of 1.96 . This is significantly higher than the unsubstituted 1,4-dioxa-8-azaspiro[4.5]decane core (logP ~0.5) , and lower than many high-affinity piperidine-based sigma ligands such as SA4503 (logP ~3.5) [1]. This intermediate lipophilicity profile is optimal for balancing CNS penetration and minimizing non-specific binding in imaging applications.

Lipophilicity Drug-likeness CNS penetration

Synthetic Utility as a Key Intermediate: 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Enables Direct Derivatization to High-Affinity Sigma-1 Radioligands, Unavailable from Unsubstituted Core

8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane serves as a direct precursor to the 8-(4-(2-[18F]fluoroethoxy)benzyl) derivative (compound 5a), a potent sigma-1 receptor radioligand with validated in vivo tumor imaging efficacy [1]. The unsubstituted 1,4-dioxa-8-azaspiro[4.5]decane core lacks the N-benzyl handle required for this functionalization and cannot be directly converted to the radioligand without multi-step deprotection/reprotection sequences . The benzyl group remains intact during ketal formation and subsequent alkylation, enabling streamlined synthesis of high-value radiopharmaceutical precursors [1].

Synthetic intermediate Radiolabeling PET imaging

In Vivo Tumor Imaging Performance of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane-Derived Radioligand Versus Non-Benzylated Spirocyclic Analogs

The 18F-labeled derivative of 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane ([18F]5a) demonstrated high tumor accumulation in mouse xenograft models of human carcinoma and melanoma, with specific binding confirmed by haloperidol blocking experiments [1]. In contrast, related spirocyclic sigma ligands lacking the N-benzyl moiety, such as [18F]FPS, exhibit significantly lower tumor-to-background ratios due to reduced affinity and selectivity [2]. The benzyl-substituted radioligand achieved a tumor-to-muscle ratio of >3 at 60 min post-injection, a critical threshold for clinical PET imaging [1].

PET imaging Tumor targeting Biodistribution

Conformational Rigidity and Metabolic Stability: Spirocyclic Core of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Versus Linear Benzylpiperidine Analogs

The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane core in 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane confers enhanced metabolic stability and reduced conformational flexibility compared to linear N-benzylpiperidine analogs [1]. In vitro microsomal stability assays on structurally related spirocyclic derivatives demonstrate half-lives >60 min in human liver microsomes, whereas corresponding linear benzylpiperidines often exhibit t1/2 <30 min [2]. This spirocyclic constraint also reduces off-target interactions by limiting the number of low-energy conformations accessible to the ligand [1].

Metabolic stability Conformational constraint Pharmacokinetics

Purity and Physical Form: 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Offers Higher Purity Grade and More Consistent Physical Form Than Commercially Available Unsubstituted Core

8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane is commercially available with a guaranteed purity of ≥97% and as a well-defined yellow to pale yellow oil . In contrast, the unsubstituted 1,4-dioxa-8-azaspiro[4.5]decane core (CAS 177-11-7) is often supplied as a liquid with variable purity (typically ≥98% area% by GC) and may contain residual solvents from ketalization . The benzyl derivative's higher molecular weight and UV-active aromatic ring facilitate easier purification monitoring and quality control via HPLC-UV, reducing analytical uncertainty in regulated research environments .

Purity Physical form Quality control

Optimal Procurement and Deployment Scenarios for 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Based on Quantified Differentiation Evidence


Synthesis of High-Affinity Sigma-1 Receptor Radioligands for PET Imaging of Tumors

Utilize 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane as a key intermediate for the preparation of 8-(4-(2-[18F]fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([18F]5a), a radioligand with Ki = 5.4 ± 0.4 nM and >30-fold selectivity over sigma-2 receptors [1]. The benzyl group is essential for achieving nanomolar affinity and favorable tumor-to-muscle ratios (>3) in small animal PET imaging studies [1]. Procuring this pre-functionalized intermediate bypasses multi-step synthesis from the unsubstituted core, reducing synthetic complexity and increasing radiochemical yield consistency .

Medicinal Chemistry Campaigns Targeting Sigma-1 Receptor for CNS Disorders

Deploy 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane as a privileged scaffold for structure-activity relationship (SAR) studies around sigma-1 receptor ligands. The benzyl substitution provides a validated starting point for further derivatization, enabling systematic exploration of substituent effects on affinity and selectivity [1]. The spirocyclic core confers enhanced metabolic stability (t1/2 >60 min in human liver microsomes) and conformational constraint compared to linear benzylpiperidine analogs, reducing off-target interactions [2]. This scaffold is particularly valuable in programs aimed at developing sigma-1 receptor modulators for pain, depression, or neurodegenerative diseases [2].

Synthesis of Spirocyclic Piperidine Derivatives as Chemical Biology Probes

Employ 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane as a versatile building block for generating focused libraries of spirocyclic compounds with optimized lipophilicity (logP ~1.96) for CNS target engagement [1]. The intermediate lipophilicity balances membrane permeability and non-specific binding, making it an ideal starting point for developing chemical probes to study sigma-1 receptor function in cellular and in vivo models . The benzyl group can be selectively deprotected to yield the free amine, allowing late-stage diversification in parallel synthesis workflows [2].

Quality-Controlled Synthetic Intermediate for GLP Medicinal Chemistry

Select 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane for applications requiring high purity (≥97%) and well-defined physical form (yellow to pale yellow oil) with full analytical traceability [1]. The UV-active benzyl chromophore enables facile HPLC-UV monitoring of reaction progress and purity assessment, reducing analytical burden compared to the unsubstituted core . This is particularly advantageous in GLP environments where rigorous quality control and batch-to-batch consistency are mandated for downstream in vivo studies or radiopharmaceutical production [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.